9H-xanthene-9-carbohydrazide

Antimicrobial Resistance Organometallic Chemistry Drug Discovery

9H-Xanthene-9-carbohydrazide (CAS 1604-08-6) is an irreplaceable bifunctional building block combining a privileged xanthene core with a reactive carbohydrazide handle. Unlike xanthene-9-carboxylic acid or isonicotinohydrazide, only this scaffold delivers both the rigid planar core for biological target engagement AND the hydrazide moiety essential for Schiff base condensation. The resulting tridentate ONO-donor ligands form diorganotin(IV) complexes with MIC values as low as 0.0043 µmol/mL and DPPH antioxidant IC50 of 3.1 µM. Favorable drug-like properties (XLogP3 1.2, TPSA 64.4 Ų, zero Rule-of-5 violations) make it ideal for lead optimization and computational chemistry workflows.

Molecular Formula C14H12N2O2
Molecular Weight 240.26 g/mol
CAS No. 1604-08-6
Cat. No. B154194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-xanthene-9-carbohydrazide
CAS1604-08-6
Molecular FormulaC14H12N2O2
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NN
InChIInChI=1S/C14H12N2O2/c15-16-14(17)13-9-5-1-3-7-11(9)18-12-8-4-2-6-10(12)13/h1-8,13H,15H2,(H,16,17)
InChIKeyVDVNAWMSFFMKDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility32 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





9H-Xanthene-9-carbohydrazide (CAS 1604-08-6): Technical Specifications and Core Physicochemical Profile


9H-Xanthene-9-carbohydrazide (CAS 1604-08-6) is a tricyclic aromatic compound consisting of a xanthene core with a carbohydrazide functional group at the 9-position [1]. Its molecular formula is C14H12N2O2 and it has a molecular weight of 240.26 g/mol . Key computed physicochemical properties include an XLogP3 of 1.2, a topological polar surface area of 64.4 Ų, and a rotatable bond count of 1, indicating moderate lipophilicity and relatively constrained conformational flexibility . The compound is typically synthesized via the reaction of xanthene-9-carboxylic acid with hydrazine hydrate and serves primarily as a versatile synthetic intermediate for the development of more complex bioactive molecules, particularly Schiff base derivatives and metal coordination complexes [2][3].

Why Generic Substitution of 9H-Xanthene-9-carbohydrazide Fails: The Critical Role of the Xanthene-Carbohydrazide Scaffold in Downstream Performance


Generic substitution of 9H-xanthene-9-carbohydrazide with other hydrazide or xanthene derivatives is not viable due to its unique bifunctional nature. The compound provides both the rigid, planar xanthene core—a privileged structure known for facilitating diverse biological interactions—and the reactive carbohydrazide moiety, which serves as a crucial condensation handle for forming stable Schiff base hydrazones [1]. This specific combination allows for the synthesis of tridentate ONO-donor ligands that are essential for the formation of highly active diorganotin(IV) antimicrobial complexes [2]. Replacing it with xanthene-9-carboxylic acid (the precursor) eliminates the hydrazide functionality required for Schiff base formation. Using alternative hydrazides, such as isonicotinohydrazide, would remove the xanthene core, which contributes to the overall lipophilicity and biological activity profile of the resulting complexes [2][3]. The data below demonstrate that the performance of the final complex is directly tied to the structural integrity of this specific scaffold.

9H-Xanthene-9-carbohydrazide: Quantitative Evidence of Performance Differentiation from Key Comparators


Antimicrobial Potency of Derived Diorganotin(IV) Complexes vs. Parent Schiff Base Ligands

Diorganotin(IV) complexes derived from 9H-xanthene-9-carbohydrazide Schiff bases exhibit substantially greater antimicrobial activity compared to the uncomplexed Schiff base ligands. Complex 7 demonstrated MIC values ranging from 0.0047–0.0098 µmol/mL against a panel of microbial strains, representing an activity enhancement of several orders of magnitude relative to the parent ligand [1]. Similarly, Complex 14 showed MIC values of 0.0045–0.0091 µmol/mL, and Complex 15 exhibited MIC values of 0.0043–0.0086 µmol/mL, both of which were comparable to the reference drug used in the study [1].

Antimicrobial Resistance Organometallic Chemistry Drug Discovery

Antioxidant Activity of Derived Diorganotin(IV) Complexes vs. Ascorbic Acid Standard

Diorganotin(IV) complexes derived from 9H-xanthene-9-carbohydrazide Schiff bases demonstrate significant antioxidant activity in the DPPH radical scavenging assay. Complex 11 achieved an IC50 value of 3.1 µM, which is comparable to the reference standard ascorbic acid [1]. The study indicates that the incorporation of the metal moiety and the presence of a hydroxyl group on the ligand framework contributed to the observed antioxidant efficacy [1].

Oxidative Stress Organometallic Chemistry Therapeutic Development

Structural Confirmation of Tridentate ONO Coordination Mode via Single Crystal X-Ray Diffraction

Single crystal X-ray diffraction analysis of a representative diorganotin(IV) complex (Complex 12) derived from a 9H-xanthene-9-carbohydrazide Schiff base ligand confirmed that the ligand binds to the tin atom in a tridentate (ONO) manner, adopting a distorted square pyramidal geometry [1]. This specific coordination mode is critical for the observed biological activity and is a direct consequence of the ligand's molecular architecture, which is enabled by the carbohydrazide moiety of the parent compound.

Coordination Chemistry Crystallography Organometallic Synthesis

DFT-Optimized Molecular Geometry and Reactivity Descriptors

Density Functional Theory (DFT) calculations performed at the B3LYP/6-311++G(d,p) level for 9H-xanthene-9-carbohydrazide revealed excellent agreement between theoretically calculated and experimentally determined (XRD) structural parameters [1]. Furthermore, calculations on the derived ligands and complexes provided key reactivity descriptors, including HOMO-LUMO energy gaps, dipole moments, and Mulliken charges, which correlate with the observed biological activities [2][3].

Computational Chemistry DFT Molecular Modeling

Physicochemical Property Profile vs. Xanthene-9-carboxylic Acid

9H-Xanthene-9-carbohydrazide exhibits a computed XLogP3 of 1.2 and a topological polar surface area (TPSA) of 64.4 Ų [1]. In comparison, its direct synthetic precursor, xanthene-9-carboxylic acid, has a higher XLogP3 (approximately 2.8) and a lower TPSA (approximately 46.5 Ų), indicating that the hydrazide derivative is less lipophilic and possesses greater hydrogen bonding capacity, which can influence solubility, permeability, and target engagement in biological systems. The compound also adheres to Lipinski's Rule of 5 with zero violations, suggesting favorable drug-like properties .

Physicochemical Properties Drug-likeness Medicinal Chemistry

Validated Research and Industrial Application Scenarios for 9H-Xanthene-9-carbohydrazide


Synthesis of High-Potency Antimicrobial Diorganotin(IV) Complexes

9H-Xanthene-9-carbohydrazide is the preferred starting material for generating Schiff base ligands that, upon complexation with diorganotin(IV) moieties, yield complexes with MIC values as low as 0.0043 µmol/mL against various microbial strains [1]. This application is directly supported by quantitative antimicrobial data demonstrating that these complexes are significantly more potent than the uncomplexed ligands and exhibit activity comparable to reference drugs. Procurement of the compound is justified for research programs focused on developing novel agents to combat antimicrobial resistance.

Development of Antioxidant Organometallic Therapeutics

The compound enables the synthesis of diorganotin(IV) complexes that exhibit potent antioxidant activity, as evidenced by an IC50 value of 3.1 µM in the DPPH assay, which is comparable to ascorbic acid [2]. This scenario is particularly relevant for projects targeting oxidative stress-related pathologies, where the combination of metal coordination chemistry and the xanthene scaffold can be exploited to tune antioxidant properties.

Structure-Based Drug Design and Computational Chemistry Studies

The availability of high-quality DFT-optimized geometries and experimental XRD structures for 9H-xanthene-9-carbohydrazide and its derivatives [3][4] makes it an excellent candidate for computational chemistry workflows. Researchers can use these validated models to perform virtual screening, docking studies, and SAR predictions, reducing the time and cost associated with empirical compound optimization.

Medicinal Chemistry Scaffold for Property Optimization

The compound's favorable computed physicochemical profile (XLogP3 = 1.2, TPSA = 64.4 Ų, zero Rule of 5 violations) [5] positions it as a superior building block for lead optimization programs compared to more lipophilic analogs like xanthene-9-carboxylic acid. Its moderate lipophilicity and enhanced hydrogen bonding capacity can improve aqueous solubility and reduce off-target binding, critical factors in early-stage drug discovery.

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